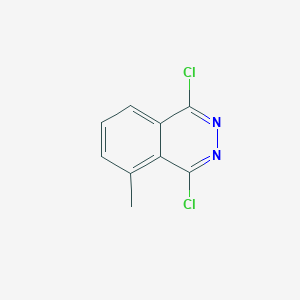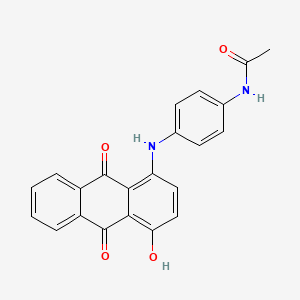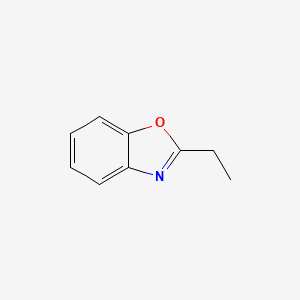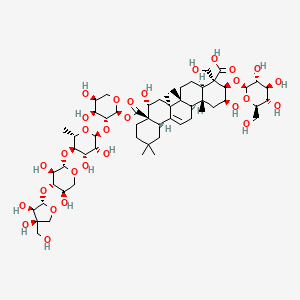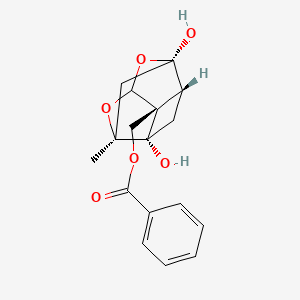
Paeoniflorgenin
説明
Paeoniflorgenin, commonly referred to as paeoniflorin (PF), is a bioactive compound predominantly found in the roots of Paeonia species, such as Paeonia lactiflora. It is a monoterpene glucoside that has been used in Traditional Chinese Medicine for over two millennia. PF is known for its wide range of pharmacological effects, including anti-inflammatory, immunomodulatory, neuroprotective, and hepatoprotective activities .
Synthesis Analysis
While the papers provided do not detail the chemical synthesis of paeoniflorin, its natural occurrence as a principal component of Radix Paeoniae alba suggests that it is typically extracted from plant sources rather than chemically synthesized .
Molecular Structure Analysis
The molecular structure of paeoniflorin is not explicitly discussed in the provided papers. However, as a monoterpene glucoside, its structure includes a glycosidic bond that links a sugar moiety to the terpene structure. This structure is crucial for its bioactivity and solubility in water .
Chemical Reactions Analysis
The provided papers do not discuss specific chemical reactions involving paeoniflorin. However, its role in biological systems suggests that it may interact with various molecular pathways and receptors, such as the autophagy-lysosome pathway (ALP), beta 2-adrenergic receptor (beta 2-AR), and the LKB1/AMPK signaling pathway, which are essential for its therapeutic effects .
Physical and Chemical Properties Analysis
Paeoniflorin is described as a water-soluble compound, which is significant for its absorption and pharmacokinetics. Its solubility is a key factor in its distribution and excretion, as well as its ability to exert pharmacological effects in aqueous environments such as blood plasma and cytosol .
Case Studies and Relevant Studies
Several studies have demonstrated the therapeutic potential of paeoniflorin in various disease models. For instance, paeoniflorin protected PC12 cells from neurotoxicity induced by MPP+ and acidic conditions, suggesting a neuroprotective effect that involves the modulation of autophagy . In a rat model of adjuvant arthritis, paeoniflorin induced immune tolerance and regulated beta 2-AR signal transduction, highlighting its anti-inflammatory and immunoregulatory effects . Furthermore, paeoniflorin has shown hepatoprotective properties in models of liver diseases, such as non-alcoholic steatohepatitis (NASH) and liver inflammatory reactions, by modulating various signaling pathways, including ROCK/NF-κB and MAPK . In cardiovascular research, paeoniflorin improved cardiac remodeling in spontaneously hypertensive rats by affecting the MAPK signaling pathway . Lastly, paeoniflorin exhibited antitumor activity in pancreatic cancer cell lines by upregulating the expression of the tumor-suppressor gene HTRA3 .
科学的研究の応用
Pharmacokinetics and Metabolism
Paeoniflorgenin (PG), a deglucosylated metabolite of paeoniflorin, has been studied for its pharmacokinetics and metabolism. Research showed that paeoniflorin is hydrolyzed into PG and is not absorbed per se, while PG is absorbable and circulates in the bloodstream. This study highlights the importance of understanding the metabolism of paeoniflorin and its conversion to paeoniflorgenin for therapeutic applications (Hsiu et al., 2003).
Neuroprotection
Paeoniflorgenin has shown potential in neuroprotection, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have demonstrated its ability to promote neuronal survival and exert anti-inflammatory and anti-apoptotic properties, which are crucial in managing neurodegenerative disorders (Manayi et al., 2017).
Anti-Inflammatory Effects
Research indicates that paeoniflorgenin has significant anti-inflammatory effects. It has been particularly noted for its role in reducing inflammation in conditions like ulcerative colitis and arthritis. The compound's ability to inhibit pathways like NF-κB signaling and apoptosis plays a crucial role in its anti-inflammatory action (Gu et al., 2017).
Intranasal Delivery for Brain Targeting
Innovative research has explored the use of paeoniflorgenin nanocrystals for intranasal delivery as a treatment strategy for Parkinson's disease. This approach has shown promise in improving the bioavailability and effectiveness of the compound in reaching the brain (Wu et al., 2019).
Biosynthesis and Distribution
Understanding the biosynthesis and distribution of paeoniflorgenin in plants like Paeoniaceae is essential for its development and utilization in pharmacology. Research in this area can lead to enhanced production methods and better utilization of this compound in clinical settings (Zhang et al., 2022).
Cholesterol Metabolism
Paeoniflorgenin has been studied for its effects on cholesterol metabolism, particularly in hyperlipidemic conditions. Its ability to regulate cholesterol synthesis and metabolism, and protect against oxidative stress, makes it a potential therapeutic agent for managing cholesterol-related disorders (Hu et al., 2017).
Immune Modulation
Paeoniflorgenin exerts effects on the immune system, particularly in the context of autoimmune diseases like rheumatoid arthritis. Its ability to modulate immune responses and influence signaling pathways in immune cells has therapeutic implications (Li et al., 2012).
Hepatic Protection
Studies have shown that paeoniflorgenin offers hepatic protection and can be effective against various liver diseases. Its multi-targeted approach in managing liver conditions, including cholestasis alleviation and liver fibrosis attenuation, is noteworthy (Ma et al., 2020).
特性
IUPAC Name |
[(2S,3S,5R,6R,8S)-3,6-dihydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-14-8-16(19)11-7-17(14,20)15(11,13(22-14)23-16)9-21-12(18)10-5-3-2-4-6-10/h2-6,11,13,19-20H,7-9H2,1H3/t11-,13?,14+,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQHMWOOQLVRLG-BZEIYFPWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@]3([C@@H]4C[C@@]1([C@@]4(C(O2)O3)COC(=O)C5=CC=CC=C5)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 154925992 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



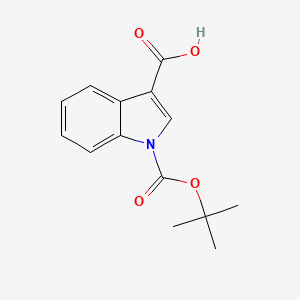

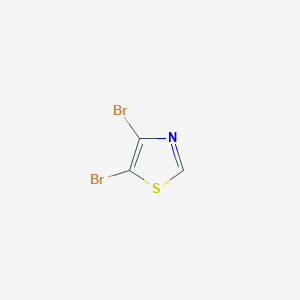
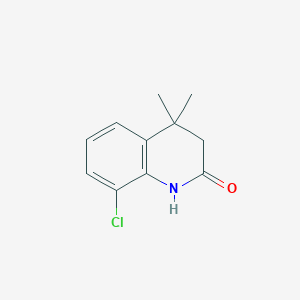
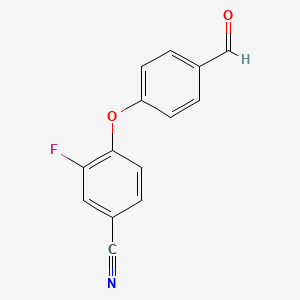
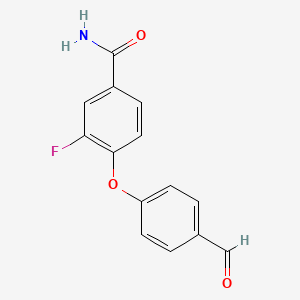
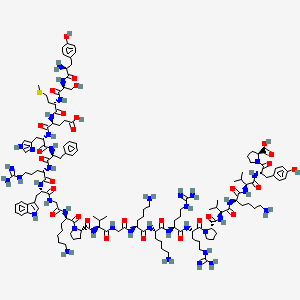
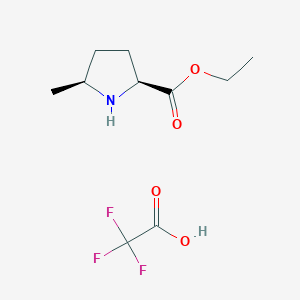
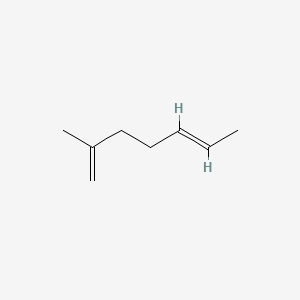
![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)
